3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine moiety. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrazolo[3,4-d]pyrimidine is a bicyclic compound consisting of fused pyrazole and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazolo[3,4-d]pyrimidine rings. The exact structure would depend on the positions and orientations of the phenyl and ethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility and stability .Scientific Research Applications
- The pyrrolidine ring in this compound serves as a versatile scaffold for designing kinase inhibitors. Medicinal chemists exploit its sp³-hybridization, stereochemistry, and non-planarity to explore pharmacophore space effectively .
- Derivatives of this compound, such as 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole , have been synthesized and evaluated for EGFR kinase inhibition and antiproliferative activity against cancer cell lines .
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Kinase Inhibition and Drug Design
EGFR Kinase Inhibition and Antiproliferative Activity
Anti-Tubercular Activity
Antitubercular Activity Against Mycobacterium tuberculosis and BCG
These applications demonstrate the diverse roles of 3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide in drug discovery, cancer research, and antimicrobial studies. Researchers continue to explore its properties, making it an exciting area of investigation. 🌟
Mechanism of Action
Target of Action
The primary targets of 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide are the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter concentrations in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide acts as a norepinephrine-dopamine reuptake inhibitor . It binds to these transporters and inhibits the reuptake of norepinephrine and dopamine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced neuronal signaling .
Biochemical Pathways
The increased levels of norepinephrine and dopamine in the synaptic cleft can affect various biochemical pathways. For instance, dopamine is involved in the regulation of motor control, reward, and reinforcement, and the secretion of hormones . Norepinephrine, on the other hand, plays a role in attention and focus, the fight-or-flight response, and the regulation of sleep and mood .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can result in a range of molecular and cellular effects. These include increased neuronal activity, changes in gene expression, and alterations in cellular signaling pathways . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .
Action Environment
The action, efficacy, and stability of 3-phenyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For instance, extreme temperatures might affect the stability of the compound, while the presence of certain substances might influence its absorption and metabolism .
Future Directions
properties
IUPAC Name |
3-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-18(9-8-16-6-2-1-3-7-16)21-10-13-26-20-17(14-24-26)19(22-15-23-20)25-11-4-5-12-25/h1-3,6-7,14-15H,4-5,8-13H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHNNFMXHHVHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide |
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